molecular formula C24H24N6O B2968840 (5-(1H-pyrrol-1-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1251566-28-5

(5-(1H-pyrrol-1-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2968840
CAS RN: 1251566-28-5
M. Wt: 412.497
InChI Key: CUVDBSUYFBGPHO-UHFFFAOYSA-N
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Description

(5-(1H-pyrrol-1-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H24N6O and its molecular weight is 412.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure : Compounds with a similar structural framework have been synthesized and characterized using various spectroscopic techniques. For instance, Cao et al. (2010) synthesized a related compound and determined its crystal structure, indicating the potential for these compounds to be used in crystallography studies and structural analysis (Cao, Dong, Shen, & Dong, 2010).

Biological Activities

Acetylcholinesterase Inhibition : Saeedi et al. (2019) designed and synthesized arylisoxazole‐phenylpiperazine derivatives as selective acetylcholinesterase inhibitors, showcasing the therapeutic potential of such compounds in treating diseases related to acetylcholine deficiencies (Saeedi et al., 2019).

Antibacterial Activity : Nagaraj et al. (2018) explored the antibacterial activity of triazole analogues of piperazine, revealing significant inhibition against various human pathogenic bacteria. This suggests the compound's role in developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Material Science and Polymerization

Ring-Opening Polymerization : Wu et al. (2015) reported the synthesis and characterization of bi- and tri-dentate pyrrole-piperazine ligands and their zinc compounds, used in the ring-opening polymerization of ε-caprolactone. This demonstrates the compound's utility in polymer science for creating biodegradable polymers (Wu et al., 2015).

Theoretical Studies and Drug Design

In Silico Drug-likeness : Pandya et al. (2019) conducted in silico ADME prediction, in vitro antibacterial, antifungal, and antimycobacterial activities of synthesized compounds, indicating the importance of computational methods in predicting drug-likeness and guiding the synthesis of potential therapeutics (Pandya, Dave, Patel, & Desai, 2019).

properties

IUPAC Name

[1-(4-methylphenyl)-5-pyrrol-1-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-19-9-11-21(12-10-19)30-23(28-13-5-6-14-28)22(25-26-30)24(31)29-17-15-27(16-18-29)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVDBSUYFBGPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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